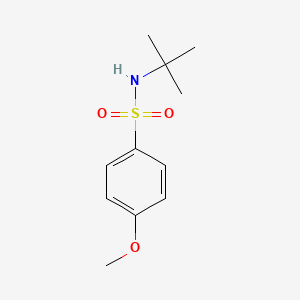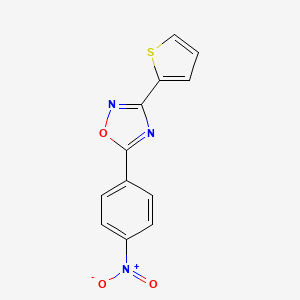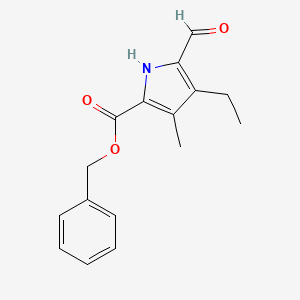
N-(tert-butyl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C11H17NO3S and its molecular weight is 243.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 243.09291458 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis and Material Synthesis
N-(tert-butyl)-4-methoxybenzenesulfonamide has been utilized in the synthesis of sulfonamide-substituted iron phthalocyanine, which exhibits remarkable stability under oxidative conditions and is considered for potential oxidation catalysts. This compound facilitates the oxidation of cyclohexene and styrene, leading to industrially relevant products such as allylic ketones and benzaldehyde, showcasing its utility in developing new catalytic materials and processes (Işci et al., 2014).
Fluorination Reagents
The chemical has found its application in the creation of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a novel electrophilic fluorinating reagent. NFBSI showcases improved enantioselectivity in the fluorination of silylenol ether, indicating its significant role in advancing the synthesis of fluorine-containing organic compounds, which are crucial in pharmaceuticals and agrochemicals (Yasui et al., 2011).
Bioactive Compound Synthesis
Research has also explored its use in synthesizing potential bioactive Schiff base compounds. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antioxidant properties, as well as cytotoxicity against cancer cell lines. Their ability to interact with DNA suggests potential applications in developing therapeutic agents (Sirajuddin et al., 2013).
Oxidation Reactions
This compound has been effectively used in the catalytic oxidation of alcohols to their corresponding carbonyl compounds, a crucial reaction in organic synthesis. The process is notable for its mild conditions and selectivity, preserving functional groups in alcohols and offering a method for the selective oxidation of primary hydroxy groups in diols (Matsuo et al., 2003).
Antioxidant Activity
Quantum-chemical calculations have been applied to derivatives of this compound, predicting their optimized state and free energy. This study provides insights into the molecular orbitals participating in spectrum formation, highlighting its potential antioxidant activity (Peiming et al., 2022).
Mécanisme D'action
Target of Action
It’s known that sulfonamides generally act as inhibitors of enzymes, particularly those involved in the synthesis of folic acid in bacteria .
Mode of Action
By binding to the enzyme’s active site, they prevent PABA from binding, thus inhibiting the enzyme and halting folic acid synthesis .
Biochemical Pathways
Pharmacokinetics
Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
By inhibiting folic acid synthesis, sulfonamides can halt bacterial growth and proliferation .
Action Environment
Environmental factors such as pH, temperature, and presence of other substances can influence the action, efficacy, and stability of N-tert-butyl-4-methoxybenzenesulfonamide .
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-tert-butyl-4-methoxybenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as ADAMTS7, a metalloprotease involved in the progression of atherosclerosis . The interaction between N-tert-butyl-4-methoxybenzenesulfonamide and ADAMTS7 involves binding to the active site of the enzyme, thereby inhibiting its proteolytic activity. This inhibition can potentially slow down the progression of atherosclerosis by affecting the re-endothelialization of damaged arteries and the behavior of vascular smooth muscle cells .
Cellular Effects
N-tert-butyl-4-methoxybenzenesulfonamide has been observed to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ADAMTS7, N-tert-butyl-4-methoxybenzenesulfonamide can alter the signaling pathways involved in vascular remodeling and inflammation. This compound has also been shown to impact the expression of genes related to these pathways, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of N-tert-butyl-4-methoxybenzenesulfonamide involves its binding interactions with biomolecules, particularly enzymes like ADAMTS7. By binding to the active site of ADAMTS7, N-tert-butyl-4-methoxybenzenesulfonamide inhibits the enzyme’s activity, preventing the proteolytic cleavage of its substrates. This inhibition can lead to reduced atherosclerotic plaque formation and improved vascular health . Additionally, N-tert-butyl-4-methoxybenzenesulfonamide may influence other molecular targets, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-tert-butyl-4-methoxybenzenesulfonamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory activity over extended periods. Long-term studies in vitro and in vivo have demonstrated sustained inhibition of ADAMTS7 activity, leading to prolonged beneficial effects on vascular health .
Dosage Effects in Animal Models
The effects of N-tert-butyl-4-methoxybenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits ADAMTS7 activity without causing significant adverse effects. At higher doses, potential toxic effects may be observed, including alterations in liver and kidney function . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
N-tert-butyl-4-methoxybenzenesulfonamide is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites. These metabolites can affect metabolic flux and alter the levels of key metabolites involved in cellular processes . Understanding the metabolic pathways of N-tert-butyl-4-methoxybenzenesulfonamide is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of N-tert-butyl-4-methoxybenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that N-tert-butyl-4-methoxybenzenesulfonamide is efficiently transported into cells, where it accumulates in the cytoplasm and nucleus . This distribution pattern is essential for its inhibitory effects on enzymes like ADAMTS7.
Subcellular Localization
N-tert-butyl-4-methoxybenzenesulfonamide exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. In particular, N-tert-butyl-4-methoxybenzenesulfonamide accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on enzymes and influences cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
N-tert-butyl-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-11(2,3)12-16(13,14)10-7-5-9(15-4)6-8-10/h5-8,12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSCQSSLXIFXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(3-methylphenyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5504942.png)
![methyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate](/img/structure/B5504954.png)
![N-cyclopropyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5504963.png)
![rel-(3aS,6aS)-1-{[2-(4-morpholinyl)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5504965.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzothiophene-5-carboxamide](/img/structure/B5504968.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5504976.png)
![(4S)-3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5504981.png)

![N-(2-methoxyethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5505001.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-naphthamide](/img/structure/B5505002.png)
![2-(pyridin-4-ylmethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5505009.png)
![(3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol](/img/structure/B5505014.png)
![1-(1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5505031.png)

